

A Technical Guide to the Chemical and Biological Properties of Fagomine

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Compound of Interest

Compound Name: Fagomine

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Fagomine is a natural iminosugar, an alkaloid first identified in buckwheat (*Fagopyrum esculentum*), that has garnered significant interest within the scientific community for its potential therapeutic applications.^[1] As a member of the piperidine class of compounds, its structure is analogous to monosaccharides, enabling it to function as a competitive inhibitor of various glycosidases.^{[1][2]} This guide provides a detailed overview of the chemical structure, biological activity, and relevant experimental methodologies for **Fagomine**, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

Fagomine, systematically named (2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol, is a polyhydroxylated piperidine.^{[3][4]} Its chemical identity and key properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	(2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol	[3][4]
Molecular Formula	C ₆ H ₁₃ NO ₃	[3][5][6]
Molecular Weight	147.17 g/mol	[6][7]
CAS Number	53185-12-9	[3][5][6]
SMILES	OC[C@H]1NCC--INVALID-LINK--[C@@H]1O	[6]
Appearance	Yellow powder	[5]
Melting Point	185-186 °C	[5]
Solubility	Soluble in water (≥ 36 mg/mL) and DMSO.	[3][5]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	[7][8]

Biological Activity: Glycosidase Inhibition

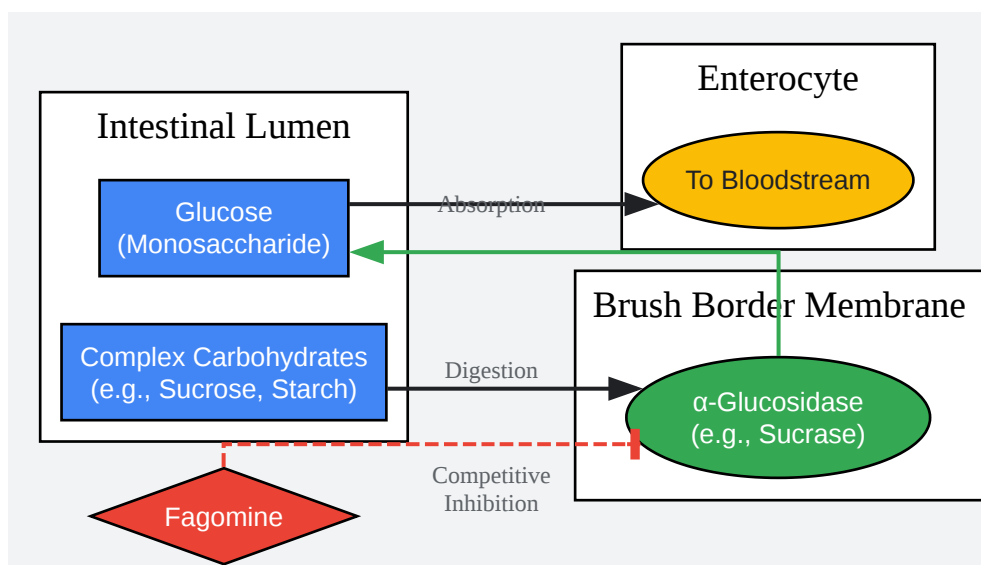
Fagomine functions as a mild, competitive inhibitor of several α - and β -glycosidases.[5][9] This inhibitory action is central to its observed biological effects, such as the reduction of postprandial hyperglycemia.[10] The inhibitor constant (K_i) values for **Fagomine** against various glycosidases are presented below.

Enzyme	Source	K_i Value (μ M)	Reference(s)
Amyloglucosidase	Aspergillus niger	4.8	[5][6][8][9][11]
β -Glucosidase	Bovine	39	[5][6][8][9][11]
Isomaltase	Yeast	70	[5][6][8][9][11]

Beyond glycosidase inhibition, **Fagomine** has been shown to reduce intracellular reactive oxygen species (ROS) and selectively agglutinate fimbriated enterobacteria like *E. coli*, thereby inhibiting their adhesion to the intestinal mucosa.^{[7][11]}

Mechanism of Action: Modulation of Carbohydrate Digestion

The primary mechanism by which **Fagomine** exerts its hypoglycemic effect is through the competitive inhibition of intestinal α -glucosidases, such as sucrase and isomaltase. By binding to the active sites of these enzymes, **Fagomine** prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thus delaying and reducing the absorption of glucose into the bloodstream.



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Mechanism of **Fagomine** as a Glycosidase Inhibitor.

Experimental Protocols

In Vivo Evaluation of Fagomine on a High-Energy-Dense Diet in Rats

This protocol details an in vivo study to assess the effects of **Fagomine** on metabolic parameters in rats fed a high-fat, high-sucrose diet.

1. Animal Model and Housing:

- Species: Male Sprague-Dawley rats (22 weeks old).
- Housing: Maintained under standard laboratory conditions with controlled temperature and a 12-hour light/dark cycle. All procedures are conducted in the morning to minimize circadian rhythm effects.[\[7\]](#)

2. Diet Groups:

- Control Group (STD): Fed a standard laboratory diet.
- High-Fat High-Sucrose Group (HFHS): Fed a modified high-fat, high-sucrose diet.
- **Fagomine** Group (HFHS+FG): Fed the HFHS diet supplemented with 0.065% **Fagomine**. The **Fagomine** concentration is adjusted to maintain a ratio of 2 mg of **Fagomine** per gram of sucrose.[\[7\]](#)

3. Experimental Procedure:

- Rats are randomly assigned to one of the three dietary groups.
- Feed consumption is monitored daily throughout the experiment.
- Body weight is measured at the beginning and end of the nutritional intervention period.
- At the end of the study, fasting blood glucose levels are measured.

4. Outcome Measures:

- Change in body weight.
- Total feed consumption.
- Fasting blood glucose levels.
- Analysis of gut microbiota composition (e.g., proportion of Enterobacteriales).[\[7\]](#)

Chemo-enzymatic Synthesis of a D-Fagomine Precursor

This protocol describes the synthesis of a precursor to D-**Fagomine** using an immobilized fructose-6-phosphate aldolase (FSA) from *Escherichia coli*.[\[2\]](#)

1. Enzyme Immobilization:

- The FSA enzyme is immobilized on various supports, such as magnetic nanoparticle clusters (mNC-NH₂), cobalt-chelated agarose (Co-IDA), or glyoxal-agarose, to enhance stability and reusability.[\[2\]](#)[\[12\]](#)

2. Reaction Conditions:

- **Reaction Medium:** The reaction mixture contains 45 mM dihydroxyacetone (DHA) as the donor substrate and 30 mM 3-azido-2-hydroxypropanal (β -CHO) as the acceptor substrate in 50 mM HEPES buffer (pH 8.0).[\[2\]](#)
- **Enzyme Concentration:** 1 U/mL of immobilized FSA is added to the reaction.
- **Temperature:** The reaction is performed at 25°C with orbital stirring.[\[2\]](#)
- **Reaction Volume:** Typically 10 mL (or 1 mL for the mNC-NH₂ derivative).[\[2\]](#)

3. Monitoring and Analysis:

- The reaction progress is monitored by measuring the formation of the pre-D-**fagomine** product.
- The concentration of the product can be determined using High-Performance Liquid Chromatography (HPLC).[\[12\]](#)

4. Outcome Measures:

- **Reaction Yield (%):** The percentage of the limiting substrate converted to the desired product.
- **Conversion (%):** The percentage of the substrate consumed.

- Initial Reaction Rate (mM/min): The rate of product formation at the beginning of the reaction.[2]

This detailed guide provides a foundational understanding of **Fagomine**'s chemical structure and biological function, offering valuable information for researchers engaged in the fields of medicinal chemistry and drug discovery.

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